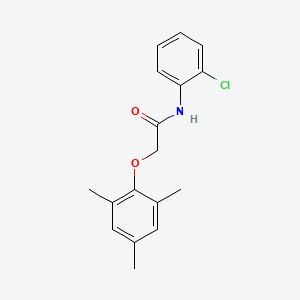
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as 'ITD-1', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ITD-1 involves the inhibition of the activity of Dishevelled, which is a key protein in the Wnt signaling pathway. Dishevelled is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and migration, which are often dysregulated in cancer cells. By inhibiting the activity of Dishevelled, ITD-1 can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ITD-1 has been shown to have various biochemical and physiological effects, depending on the cell type and tissue being studied. In cancer cells, ITD-1 has been shown to inhibit the activity of Dishevelled, leading to decreased proliferation and increased apoptosis. In neuronal cells, ITD-1 has been shown to modulate the activity of certain enzymes involved in the pathology of Alzheimer's disease, leading to improved cognitive function. Additionally, ITD-1 has been shown to modulate the activity of certain enzymes involved in inflammation and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ITD-1 is its high yield and purity, which makes it suitable for various laboratory experiments. Additionally, ITD-1 has been extensively studied in various cell types and tissues, which provides a wealth of information on its potential applications. However, one of the limitations of ITD-1 is its specificity for Dishevelled, which may limit its potential applications in certain contexts.
Direcciones Futuras
There are several future directions for ITD-1 research, including the development of more potent and selective inhibitors of Dishevelled, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its potential use in other diseases, such as inflammation and diabetes. Additionally, further studies are needed to elucidate the full mechanism of action of ITD-1 and its potential side effects.
Métodos De Síntesis
The synthesis of ITD-1 involves the reaction of 5-isobutyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde and acryloyl chloride, followed by purification and isolation of the product. The yield of the synthesis process is reported to be high, and the purity of the final product is confirmed by various analytical techniques, including NMR and HPLC.
Aplicaciones Científicas De Investigación
ITD-1 has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, ITD-1 has been shown to inhibit the activity of a protein called 'Dishevelled' that is involved in the Wnt signaling pathway, which is implicated in the development of various cancers. ITD-1 has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease, by modulating the activity of certain enzymes involved in the disease pathology. Additionally, ITD-1 has been explored as a potential drug candidate for various other diseases, including diabetes and inflammation.
Propiedades
IUPAC Name |
(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10(2)9-14-17-18-15(23-14)16-13(20)8-7-11-5-3-4-6-12(11)19(21)22/h3-8,10H,9H2,1-2H3,(H,16,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGTBFNKRXEAQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)



![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5885187.png)
![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)



![(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
